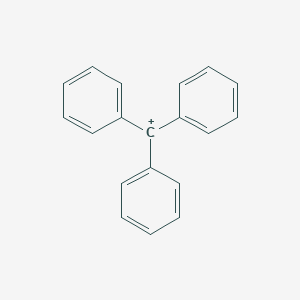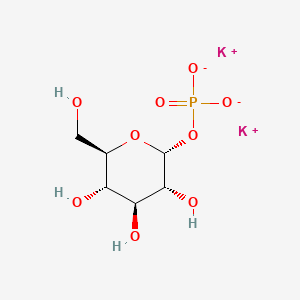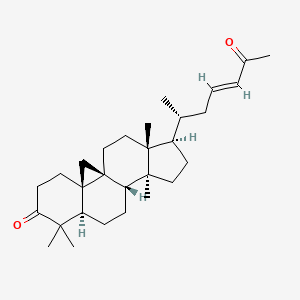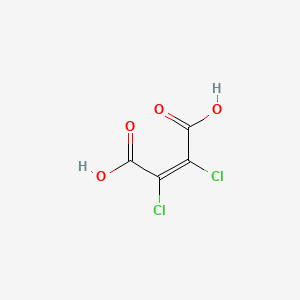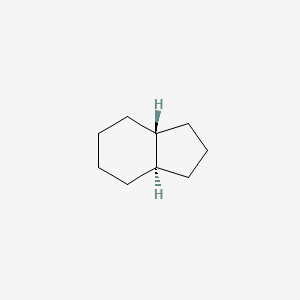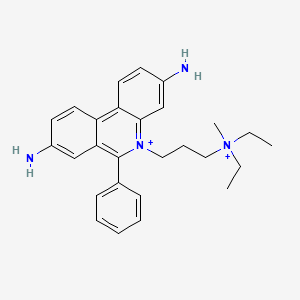
Propidium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propidium iodide is a fluorescent intercalating agent that binds to DNA and RNA by intercalating between the bases with little or no sequence preference. It is commonly used in cell biology to stain cells and nucleic acids, particularly for identifying dead cells in a population and as a counterstain in multicolor fluorescent techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propidium iodide is synthesized through a series of chemical reactions involving the quaternization of a phenanthridine derivative. The process typically involves the reaction of phenanthridine with an alkylating agent, such as methyl iodide, under controlled conditions to form the quaternary ammonium compound .
Industrial Production Methods
In industrial settings, this compound iodide is produced by scaling up the laboratory synthesis methods. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Propidium iodide undergoes various chemical reactions, including:
Intercalation: This compound iodide intercalates between the bases of DNA and RNA, forming a stable complex.
Fluorescence Enhancement: Upon binding to nucleic acids, the fluorescence of this compound iodide is enhanced 20- to 30-fold.
Common Reagents and Conditions
Alkylating Agents: Used in the synthesis of this compound iodide.
Nucleases: Used to distinguish between RNA and DNA staining by degrading RNA.
Major Products Formed
The major product formed from the intercalation reaction is the this compound iodide-DNA/RNA complex, which exhibits enhanced fluorescence properties .
Scientific Research Applications
Propidium iodide has a wide range of applications in scientific research, including:
Flow Cytometry: Used to evaluate cell viability and DNA content in cell cycle analysis.
Fluorescence Microscopy: Used to visualize the nucleus and other DNA-containing organelles.
Viability Assays: Differentiates necrotic, apoptotic, and healthy cells based on membrane integrity.
Plant Cell Wall Visualization: Used in fluorescence staining and visualization of the plant cell wall.
Mechanism of Action
Propidium iodide exerts its effects by intercalating between the bases of DNA and RNA, forming a stable complex. This intercalation enhances the fluorescence of the dye, allowing for the visualization of nucleic acids. This compound iodide is membrane-impermeant, making it useful for differentiating between live and dead cells based on membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Ethidium Bromide: Another intercalating agent used for staining DNA.
Calcofluor White: Used as an alternative to propidium iodide for staining plant tissues.
Uniqueness
This compound iodide is unique in its ability to differentiate between live and dead cells based on membrane integrity. Its enhanced fluorescence upon binding to nucleic acids makes it a valuable tool in various analytical techniques .
Properties
CAS No. |
36015-30-2 |
|---|---|
Molecular Formula |
C27H34N4+2 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium |
InChI |
InChI=1S/C27H33N4/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3/q+1/p+1 |
InChI Key |
ZDWVWKDAWBGPDN-UHFFFAOYSA-O |
SMILES |
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |
Canonical SMILES |
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |
Key on ui other cas no. |
36015-30-2 |
Synonyms |
Diiodide, Propidium Iodide, Propidium Propidium Propidium Diiodide Propidium Iodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


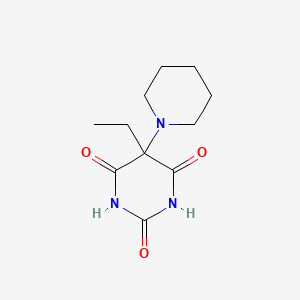

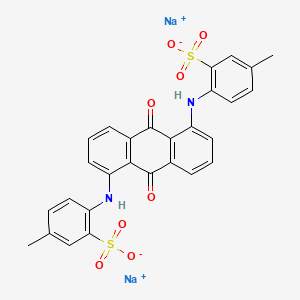
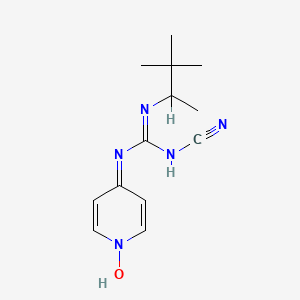
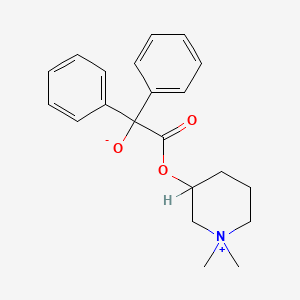

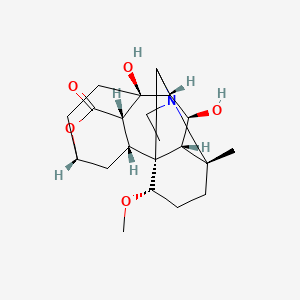

![3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1200428.png)
